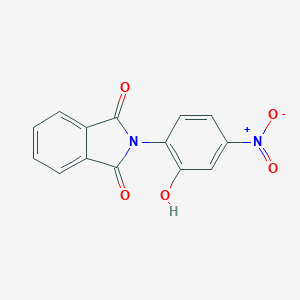

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as N-(2-hydroxy-4-nitrophenyl)phthalimide, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 268.228 g/mol. The compound features both hydroxy and nitro groups, contributing to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Activity : Studies have shown that derivatives of isoindole compounds can significantly reduce pain responses in animal models. For instance, a series of phthalimide derivatives demonstrated strong antinociceptive effects in acute pain models, indicating potential for pain management therapies .

- Antioxidant Properties : The presence of the hydroxy group enhances the antioxidant capacity of the compound, suggesting its utility in combating oxidative stress-related diseases.

- Antimicrobial Effects : The nitro group has been associated with increased antibacterial activity against various pathogens. Compounds similar to this compound have exhibited significant inhibitory effects on bacterial growth .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Notably:

- Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Research indicates promising IC values for several derivatives, suggesting potential as therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nitration : Introduction of the nitro group using nitric acid in the presence of sulfuric acid.

- Cyclization : Formation of the isoindole structure through cyclization reactions involving phthalic anhydride derivatives.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of this compound:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit promising antimicrobial properties. For example, one research highlighted the effectiveness of synthesized isoindole derivatives against both Gram-positive and Gram-negative bacterial strains. The compounds showed inhibition zones comparable to standard antibiotics like gentamicin, indicating their potential as antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various human cancer cell lines. A study published in MDPI reported that certain derivatives exhibited significant antiproliferative effects, inducing apoptosis in cancer cells and arresting the cell cycle progression at specific phases. The structure-activity relationship (SAR) analysis indicated that modifications to the isoindole moiety could enhance anticancer efficacy .

Antioxidant Activity

The antioxidant potential of 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been explored through various assays measuring free radical scavenging activity. Results showed that certain derivatives possess strong antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases such as Alzheimer's, treatment with isoindole derivatives led to improved cognitive function and reduced neuroinflammation markers, suggesting a potential therapeutic role in neuroprotection.

Case Studies

Propiedades

IUPAC Name |

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKQLZFZMUOLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405489 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117346-07-3 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.